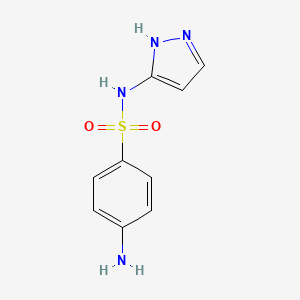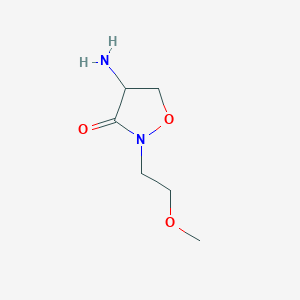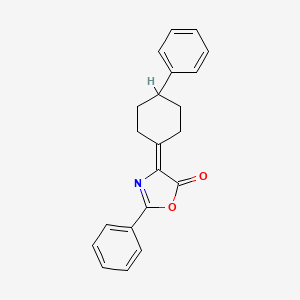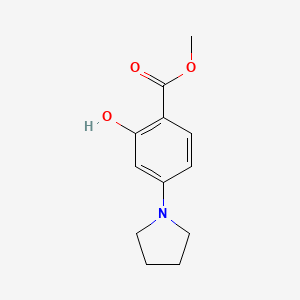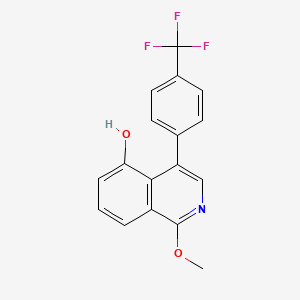
1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains an isoquinoline core substituted with a methoxy group and a trifluoromethylphenyl group, making it an interesting subject for research in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the trifluoromethylphenyl group reacts with a halogenated isoquinoline intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
化学反応の分析
Types of Reactions
1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Methoxy-substituted derivatives.
科学的研究の応用
1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the isoquinoline core can interact with various biological pathways.
類似化合物との比較
Similar Compounds
1-Methoxy-4-(4-fluorophenyl)isoquinolin-5-ol: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
1-Methoxy-4-(4-chlorophenyl)isoquinolin-5-ol: Contains a chlorine atom instead of a trifluoromethyl group.
1-Methoxy-4-(4-bromophenyl)isoquinolin-5-ol: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness
1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s lipophilicity and metabolic stability. These features can significantly influence its reactivity and interactions in various chemical and biological contexts.
特性
CAS番号 |
656234-02-5 |
|---|---|
分子式 |
C17H12F3NO2 |
分子量 |
319.28 g/mol |
IUPAC名 |
1-methoxy-4-[4-(trifluoromethyl)phenyl]isoquinolin-5-ol |
InChI |
InChI=1S/C17H12F3NO2/c1-23-16-12-3-2-4-14(22)15(12)13(9-21-16)10-5-7-11(8-6-10)17(18,19)20/h2-9,22H,1H3 |
InChIキー |
WKEKAYSUSWLWHH-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


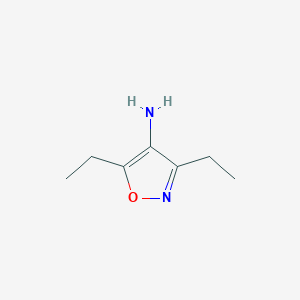
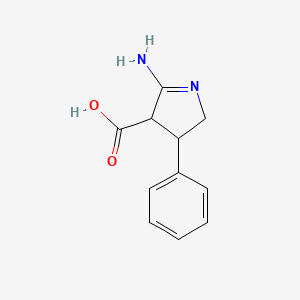

![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)

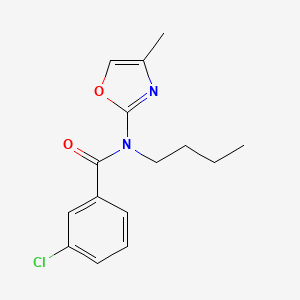
![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine](/img/structure/B12890017.png)
